1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride
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Overview
Description
1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with an aminomethyl group and an isopropylurea moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride typically involves multiple steps. One common route includes the reaction of 4-(aminomethyl)phenyl isocyanate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isopropylurea moiety can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-(Aminomethyl)phenyl)-3-methylurea hydrochloride
- 1-(4-(Aminomethyl)phenyl)-3-ethylurea hydrochloride
- 1-(4-(Aminomethyl)phenyl)-3-propylurea hydrochloride
Comparison: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance of hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.
Biological Activity
1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
This compound can be characterized by its molecular formula C12H18ClN3O and a molecular weight of approximately 257.75 g/mol. The compound features a urea functional group, which is often linked to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClN₃O |
Molecular Weight | 257.75 g/mol |
Solubility | Soluble in water |
Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may function as an inhibitor of certain protein kinases, thereby influencing various signaling pathways involved in cell proliferation and survival.
Key Mechanisms
- Inhibition of Kinases : The compound's structure suggests it may inhibit kinases that are critical for tumor growth and survival.
- Impact on Cell Signaling : By modulating kinase activity, it can alter downstream signaling pathways such as the MAPK/ERK pathway, which is essential for cell division and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, showing significant inhibition of cell proliferation.
- Case Study : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value observed at approximately 15 µM. This suggests a promising therapeutic application in breast cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.
- Research Findings : A study reported that treatment with this compound led to a reduction in TNF-alpha levels in activated macrophages, indicating its potential use in inflammatory diseases.
Comparative Studies
Comparative studies with other similar compounds have been conducted to evaluate the relative efficacy and safety profiles of this compound.
Table 2: Comparative Efficacy
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 15 | Anticancer |
NVS-PAK1-1 | 11.9 | Anticancer |
BJG-05-039 | 3 | PAK1-selective degrader |
Safety Profile
The safety profile of this compound has been assessed through various preclinical studies. It has shown a relatively low toxicity profile at therapeutic doses, although further clinical trials are necessary to establish comprehensive safety data.
- Toxicological Data : Preliminary data suggest that the compound may cause mild gastrointestinal disturbances at higher doses but is generally well tolerated.
Properties
Molecular Formula |
C11H18ClN3O |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15);1H |
InChI Key |
UOZYMZPMVHYMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
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